An In-Depth Technical Guide to 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one: Navigating a Landscape of Limited Data
An In-Depth Technical Guide to 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one: Navigating a Landscape of Limited Data
A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a compound with a sparse footprint in peer-reviewed literature and publicly accessible databases. This is the current reality for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. Despite extensive searches, detailed experimental data on its synthesis, reactivity, and spectroscopic properties remain largely unpublished. This guide, therefore, adopts a unique structure. It will first establish the identity of the molecule and its parent scaffold, then critically analyze the available information, and finally, leverage data from closely related analogs to propose scientifically grounded hypotheses regarding its chemical properties and potential reactivity. This approach is designed to provide a valuable, albeit predictive, resource for researchers navigating this data-scarce territory.
Molecular Identity and Structural Context
5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a heterocyclic compound featuring a benzo[b]thiophene core. The structure is characterized by a thiophene ring fused to a cyclohexanone ring, with an amine substituent at the alpha-position (C5) relative to the carbonyl group.
Molecular Details:
| Property | Value | Source |
| CAS Number | 444559-55-1 | [1] |
| Molecular Formula | C₈H₉NOS | [1] |
| Molecular Weight | 167.23 g/mol | [1] |
The core scaffold, 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4), is a known entity and serves as the logical precursor for the title compound.[2][3][4] Understanding the properties of this parent ketone is crucial for predicting the behavior of its 5-amino derivative.
Caption: Relationship between the parent ketone and the target amine.
Synthesis Strategy: A Predictive Approach
Hypothesized Synthetic Workflow:
The introduction of an amino group at the C5 position, alpha to the carbonyl, can be challenging. A potential two-step process would involve an initial alpha-bromination followed by nucleophilic substitution with an amine source.
Caption: Proposed two-step synthesis of the title compound.
Causality Behind Experimental Choices:
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Step 1: α-Bromination: The position alpha to a ketone is activated towards electrophilic substitution via its enol or enolate form. N-Bromosuccinimide (NBS) is often a preferred reagent for controlled, selective bromination at such positions, minimizing side reactions compared to elemental bromine. The reaction is typically catalyzed by acid to promote enol formation.
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Step 2: Nucleophilic Substitution: The resulting alpha-bromo ketone is a potent electrophile. The bromine atom serves as a good leaving group for an S_N2 reaction. Direct amination with ammonia can be effective but risks over-alkylation. A more controlled approach involves using sodium azide (NaN₃) to form an alpha-azido ketone, which can then be cleanly reduced to the primary amine using a variety of methods (e.g., H₂, Pd/C or Staudinger reaction).
Predicted Chemical Properties & Reactivity
The chemical behavior of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one will be dictated by the interplay of its three key functional groups: the enamine-like system, the carbonyl group, and the thiophene ring.
Tautomerism and Stability: The presence of the alpha-amino group introduces the possibility of keto-enol tautomerism, leading to the formation of a more stable, conjugated enaminone system. This is a critical consideration as it governs the molecule's reactivity and spectroscopic properties.
Caption: The equilibrium between the keto-amine and enaminone forms.
Reactivity Profile:
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Nucleophilicity of the Amine: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and Schiff base formation. Its nucleophilicity might be somewhat attenuated due to conjugation with the carbonyl group in the enaminone tautomer.
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Electrophilicity of the Carbonyl: The carbonyl group remains an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity will be reduced compared to the parent ketone due to electron donation from the amino group through the conjugated system.
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Reactions at the Thiophene Ring: The thiophene ring is generally susceptible to electrophilic aromatic substitution. The fused, electron-donating enaminone system would likely activate the thiophene ring, directing substitution to the C2 or C3 positions.
Spectroscopic Characterization: An Inferential Analysis
Without experimental data, we must infer the expected spectroscopic signatures based on the proposed structure and its analogs. The vast body of literature on related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives provides a strong foundation for these predictions.[5][6][7][8][9][10]
Expected Spectroscopic Data:
| Technique | Expected Features | Rationale / Comparison to Analogs |
| ¹H NMR | - NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration. - C5 proton: A multiplet, coupled to the adjacent C6 methylene protons. - C6 & C7 protons: Complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). - Thiophene protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm). | The spectra of 2-amino analogs consistently show aliphatic protons for the saturated ring and distinct signals for the amino and thiophene protons.[6][9] The key differentiator for the title compound would be the signal for the C5 methine proton. |
| ¹³C NMR | - Carbonyl (C4): Signal downfield, likely in the 180-195 ppm range. - C5 Carbon: Signal for the carbon bearing the amino group. - Aliphatic Carbons (C6, C7): Signals in the 20-40 ppm range. - Thiophene Carbons: Four signals in the aromatic/olefinic region. | The position of the carbonyl signal is a key indicator. In 2-amino analogs with ester or amide groups at C3, the carbonyl signals are observed, providing a reference point.[8] |
| IR Spectroscopy | - N-H stretch: One or two bands in the 3200-3400 cm⁻¹ region. - C=O stretch: A strong absorption band, likely shifted to a lower wavenumber (e.g., 1640-1660 cm⁻¹) due to conjugation with the amino group (enaminone character). - C=C stretch: Absorption in the 1580-1620 cm⁻¹ region from the enaminone and thiophene rings. | IR spectra of related amino-thiophenes confirm the N-H stretching frequencies.[8] The shift of the carbonyl frequency to a lower value compared to the parent ketone (which would be ~1680-1700 cm⁻¹) is a hallmark of α,β-unsaturation and conjugation with an amino group. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 167. - Fragmentation: Likely fragmentation patterns would involve loss of CO, and cleavage of the saturated ring. | High-resolution mass spectrometry would be essential to confirm the elemental composition of C₈H₉NOS. |
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one, the broader class of tetrahydrobenzo[b]thiophene derivatives is a well-established "privileged scaffold" in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications, providing a strong rationale for the potential utility of the title compound.
Reported Activities of the Tetrahydrobenzo[b]thiophene Scaffold:
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Anticancer Agents: Derivatives have been developed as microtubule targeting agents and inhibitors of various kinases involved in cancer progression.[7][11]
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Anti-inflammatory Activity: The scaffold is present in molecules designed as novel NRF2 activators, which play a role in modulating inflammatory responses.
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Enzyme Inhibition: Fused benzo[b]thiophene systems have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key targets in chemotherapy.
The introduction of an alpha-amino ketone moiety, a common pharmacophore, could impart unique biological activities, making this compound an intriguing candidate for screening in various disease models.
Conclusion and Future Directions
5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one represents a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. However, it exists in a data vacuum within the public domain. This guide has sought to bridge this gap by providing a framework based on established chemical principles and data from closely related structures.
The immediate and most critical next step for the research community is the unambiguous synthesis and full spectroscopic characterization of this compound. Reporting the detailed experimental procedures, along with ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, would be an invaluable contribution, transforming this molecule from a catalog entry into a tangible tool for scientific exploration. Once characterized, its potential as a scaffold for novel therapeutics can be systematically evaluated.
References
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]
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Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-. SIELC Technologies. [Link]
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Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-. PubChem. [Link]
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6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Common Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]
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An efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives. ResearchGate. [Link]
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From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. MDPI. [Link]
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Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. [Link]
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The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. SciRP.org. [Link]
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The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. SciRP.org. [Link]
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